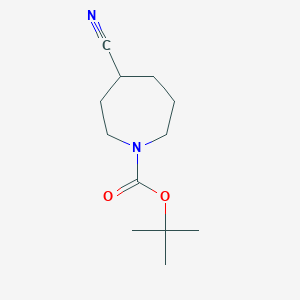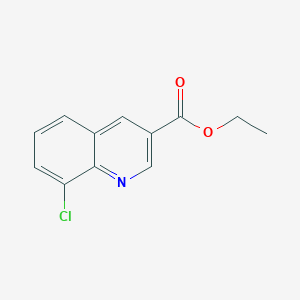
8-クロロキノリン-3-カルボン酸エチル
説明
Ethyl 8-chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClNO2 . It is also known as Ethyl 8-chloro-3-quinolinecarboxylate .
Synthesis Analysis
The synthesis of ethyl-2-chloroquinoline-3-carboxylates, which are similar to Ethyl 8-chloroquinoline-3-carboxylate, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .
Molecular Structure Analysis
The chemical structures of similar compounds were confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .
Chemical Reactions Analysis
The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of a palladium catalyst lead to the formation of new alkyl 1-amino substituted pyrrolo [1,2-a]quinoline-4-carboxylate derivatives .
科学的研究の応用
抗菌剤
8-クロロキノリン-3-カルボン酸エチルを含むキノリン-3-カルボン酸塩は、潜在的な抗菌剤として特定されています . それらは、枯草菌とコレラ菌に対するインビトロでの抗菌活性をテストされ、中程度の活性を有することが判明しました .
薬効
8-クロロキノリン-3-カルボン酸エチルを含むキノリン複素環は、薬理学的に重要な天然産物の中で広く存在しています . それらは、抗マラリア、抗菌、抗喘息、降圧、抗炎症、免疫抑制活性、抗リーシュマニア活性、および抗がん特性など、興味深い生物学的および薬理学的特性を示します .
生体有機および生体有機金属プロセス
キノリンは、生体有機および生体有機金属プロセスの研究に用いられてきました . これらの特性により、キノリンは有機化学者のための非常に興味深い標的となっています .
合成方法
スキラウプ、デーブナー-フォン・ミラー、フリーランダー、プフィッツィンガー、コナード-リムパッハ、およびコンブス法など、キノリンの合成のためのいくつかの戦略が開発されました . 反応性α-メチレン官能基を含む芳香族o-アミノアルデヒドまたはケトンとカルボニル化合物を含むフリーランダーアプローチは、最も効率的な方法です .
環境にやさしい反応
近年、化学者は環境にやさしい反応に多くの注目を集めています . 標題化合物は、フリーランダーアプローチと塩素化法により、優れた収率で得られました .
合成とキャラクタリゼーション
8-クロロキノリン-3-カルボン酸エチルは、3-クロロキノリンとトリクロロ酢酸の反応、続いてエタノールによるエステル化を含む、さまざまな方法で合成される有機化合物です.
将来の方向性
Recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including Ethyl 8-chloroquinoline-3-carboxylate, and their applications . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems are areas of ongoing research .
作用機序
Target of Action
Ethyl 8-chloroquinoline-3-carboxylate is a type of quinoline-3-carboxylate, which has been found to have potential antibacterial properties . The primary targets of Ethyl 8-chloroquinoline-3-carboxylate are likely to be bacterial cells, particularly Bacillus subtilis and Vibrio cholera .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to moderate antibacterial activity . The interaction of Ethyl 8-chloroquinoline-3-carboxylate with its targets likely disrupts essential bacterial processes, resulting in the inhibition of bacterial growth .
Biochemical Pathways
Given its antibacterial properties, it is likely that the compound interferes with key bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The disruption of these pathways can lead to the death of the bacterial cells, thereby exerting the compound’s antibacterial effects .
Result of Action
The primary result of the action of Ethyl 8-chloroquinoline-3-carboxylate is the inhibition of bacterial growth. This is achieved through the compound’s interaction with its bacterial targets and its disruption of key bacterial processes . The compound’s antibacterial activity has been demonstrated in vitro against Bacillus subtilis and Vibrio cholera .
生化学分析
Biochemical Properties
Ethyl 8-chloroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to exhibit moderate antibacterial activity against Bacillus subtilis and Vibrio cholera . The interaction of ethyl 8-chloroquinoline-3-carboxylate with bacterial enzymes involves binding to the active sites, thereby inhibiting their function and disrupting essential metabolic processes. Additionally, this compound may interact with other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
Ethyl 8-chloroquinoline-3-carboxylate exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and protein synthesis, leading to cell death . In eukaryotic cells, ethyl 8-chloroquinoline-3-carboxylate can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell.
Molecular Mechanism
The molecular mechanism of action of ethyl 8-chloroquinoline-3-carboxylate involves its binding interactions with specific biomolecules. This compound can bind to bacterial enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components . Additionally, ethyl 8-chloroquinoline-3-carboxylate may interact with nucleic acids, leading to changes in their structure and function. These interactions can result in the inhibition of DNA replication and transcription, ultimately affecting cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 8-chloroquinoline-3-carboxylate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, ethyl 8-chloroquinoline-3-carboxylate may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of efflux pumps and other resistance mechanisms.
Dosage Effects in Animal Models
The effects of ethyl 8-chloroquinoline-3-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity . At higher doses, ethyl 8-chloroquinoline-3-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing adverse effects.
Metabolic Pathways
Ethyl 8-chloroquinoline-3-carboxylate is involved in various metabolic pathways within the cell. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, ethyl 8-chloroquinoline-3-carboxylate may affect metabolic fluxes by inhibiting key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of ethyl 8-chloroquinoline-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, ethyl 8-chloroquinoline-3-carboxylate can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
Ethyl 8-chloroquinoline-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of ethyl 8-chloroquinoline-3-carboxylate can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
ethyl 8-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDXHDHWDZBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739302 | |
| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-19-7 | |
| Record name | Ethyl 8-chloro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


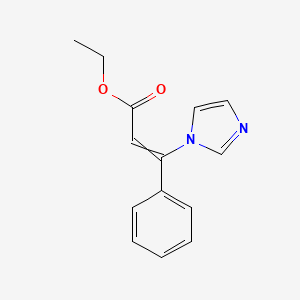

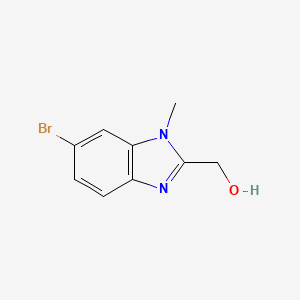




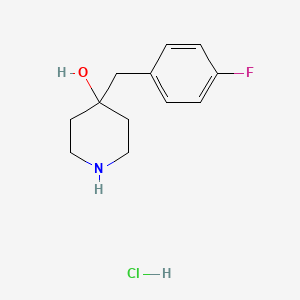
![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)

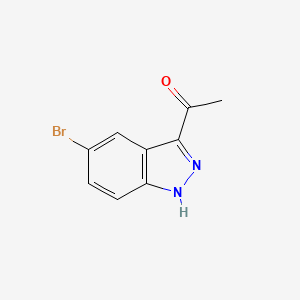
![3,8-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)

